

Diethyl Pyridine-2,5-dicarboxylate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: Diethyl pyridine-2,5-dicarboxylate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,5-dicarboxylate, also known as diethyl isocinchomeronate, is a versatile chemical intermediate that serves as a fundamental building block in various fields of organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with two reactive ethyl ester groups, allows for a wide range of chemical transformations.[3] This unique arrangement makes it an invaluable precursor in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The presence of the nitrogen atom in the pyridine ring allows it to act as a nucleophile or a base, and it can be quaternized to form pyridinium salts.[3] The ester groups are amenable to hydrolysis, amidation, and reduction, opening pathways to a diverse array of more complex molecules.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data.

Chemical and Physical Properties

Diethyl pyridine-2,5-dicarboxylate is typically a pale yellow to white solid or powder at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	5552-44-3	[1][2]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1][2]
Molecular Weight	223.23 g/mol	[1][2]
Appearance	Pale yellow to white solid/powder	[1][2]
Melting Point	46-47 °C	[1][4]
Boiling Point	181 °C at 17 mmHg	[2]
SMILES	CCOC(=O)c1ccc(cn1)C(=O)O CC	[2]
InChI	1S/C11H13NO4/c1-3-15- 10(13)8-5-6-9(12-7- 8)11(14)16-4-2/h5-7H,3-4H2,1- 2H3	[2]

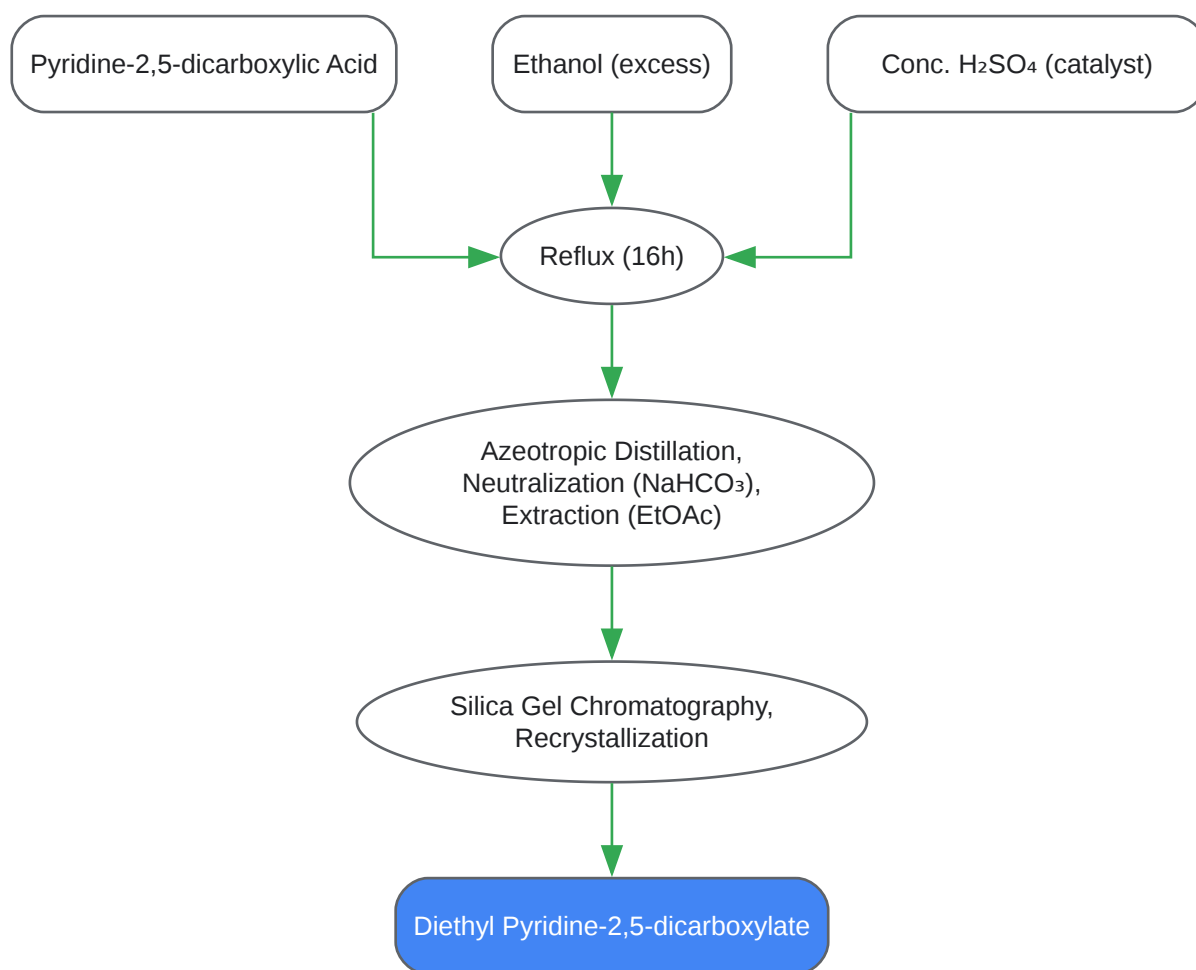
Spectroscopic Data

The identity and purity of **diethyl pyridine-2,5-dicarboxylate** can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Values	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 9.33 (d, J=2.5 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 8.17 (d, J=8 Hz, 1H), 4.62 (q, J=7.5 Hz, 2H), 4.55 (q, J=7.5 Hz, 2H), 1.50 (t, J=7.5 Hz, 3H), 1.47 (t, J=7.5 Hz, 3H)	[4][5]
IR (mull, cm ⁻¹)	1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750	[4]
Mass Spectrum (EI, 75 eV)	m/z: 223 (M ⁺), 179, 178, 151, 150, 123	[5]

Synthesis of Diethyl Pyridine-2,5-dicarboxylate

The most common method for synthesizing **diethyl pyridine-2,5-dicarboxylate** is the Fischer esterification of pyridine-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3][6]



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Fig. 1: Synthesis workflow for **diethyl pyridine-2,5-dicarboxylate**.

Experimental Protocol: Fischer Esterification[4][6]

Materials:

- 2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)
- Absolute Ethanol (300 mL)
- Concentrated Sulfuric Acid (100 mL)
- Benzene (for azeotropic removal of water)
- Solid Sodium Bicarbonate

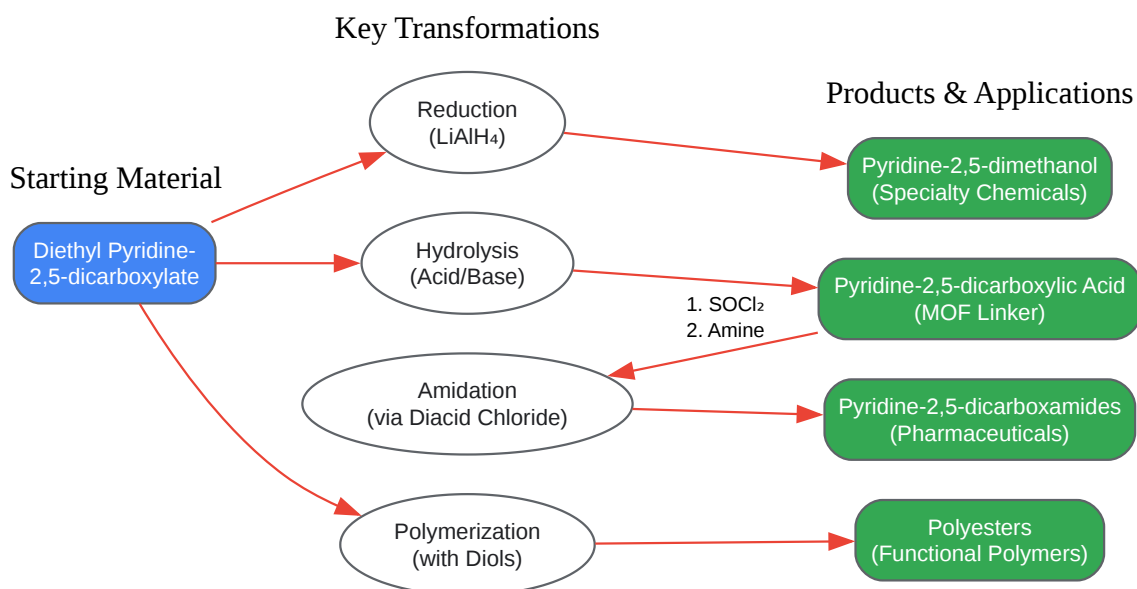
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel
- Diethyl Ether/Hexane

Procedure:

- Suspend 2,5-pyridinedicarboxylic acid in absolute ethanol in a suitable flask.
- Slowly add concentrated sulfuric acid to the suspension over 1.5 hours. The solid will gradually dissolve.
- Reflux the resulting brown reaction mixture for 16 hours.[\[4\]](#)
- Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the volume.[\[4\]](#)
- After 5 hours of azeotropic distillation, pour the reaction mixture into a large volume of ice-water (e.g., 30 L).
- Carefully neutralize the mixture with solid sodium bicarbonate.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
- Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of **diethyl pyridine-2,5-dicarboxylate**.[\[4\]](#)

Applications in Organic Synthesis

Diethyl pyridine-2,5-dicarboxylate is a versatile building block due to the reactivity of its ester functionalities and the pyridine nitrogen. Key transformations and applications are outlined below.



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Fig. 2: Synthetic utility of **diethyl pyridine-2,5-dicarboxylate**.

Pharmaceutical and Agrochemical Synthesis

The pyridine scaffold is a common motif in many biologically active molecules.^[1] Derivatives of **diethyl pyridine-2,5-dicarboxylate** are explored as potential therapeutic agents.^[1] For instance, new pyridine-2,5-dicarboxylate esters have been synthesized and shown to have potential as anti-trypanosomatid agents against *Trypanosoma cruzi*, the parasite that causes Chagas disease.^{[6][7]} The ester groups can be converted to amides, which are common functional groups in many drug candidates. Pyridine-based compounds are also utilized in the formulation of herbicides and pesticides.^[1]

Experimental Protocol: General Procedure for Amidation (via the Diacid)[1] This is a two-step, one-pot procedure that proceeds through the diacyl chloride.

Materials:

- 2,5-Pyridinedicarboxylic acid (1 equivalent)
- Thionyl chloride (excess)
- Desired amine (4 equivalents)
- Triethylamine (2 equivalents)
- Dry Dichloromethane

Procedure:

- To a flask containing 2,5-pyridinedicarboxylic acid, add an excess of thionyl chloride.
- Reflux the suspension under an inert atmosphere for 16 hours, which should result in a clear solution.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
- Dissolve the diacyl chloride in dry dichloromethane and cool the solution to 0 °C.
- In a separate flask, prepare a solution of the desired amine and triethylamine in dry dichloromethane.
- Slowly add the amine solution to the diacyl chloride solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

- Purify the resulting N,N'-disubstituted pyridine-2,5-dicarboxamide by chromatography or recrystallization.

Materials Science: MOFs and Polymers

The corresponding diacid, 2,5-pyridinedicarboxylic acid, obtained by hydrolysis of the diethyl ester, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).^[1]^[3] These porous materials have potential applications in gas storage, separation, and catalysis.^[1]^[3]

Furthermore, **diethyl pyridine-2,5-dicarboxylate** is a versatile monomer for the synthesis of novel bio-based polymers.^[8] Its pyridine core imparts unique thermal characteristics and potential for enhanced functionality to the resulting polyesters compared to their terephthalate counterparts.^[8]

Experimental Protocol: Two-Stage Melt Polycondensation^[8] This is a general procedure for synthesizing polyesters from a diethyl ester and a diol.

Materials:

- **Diethyl pyridine-2,5-dicarboxylate**
- Diol (e.g., 1,8-octanediol, in molar excess)
- Catalyst (e.g., titanium(IV) isopropoxide, 0.05-0.1 mol%)

Procedure:

- Stage 1 (Transesterification):
 - Charge a high-temperature, high-vacuum reaction vessel with **diethyl pyridine-2,5-dicarboxylate**, the diol, and the catalyst.
 - Purge the reactor with nitrogen.
 - Gradually heat the mixture to 160-180 °C under a slow stream of nitrogen while stirring.

- Ethanol, the byproduct, will distill off. Continue this stage until the distillation of ethanol ceases.
- Stage 2 (Polycondensation):
 - Gradually increase the temperature to 200-240 °C.
 - Slowly reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and further increase the polymer's molecular weight.
 - Continue the reaction under high vacuum until the desired melt viscosity is achieved.
 - Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

Quantitative Data from Polymerization Reactions[8]

Polymerization Method	Monomers	Catalyst	Temperature (°C)	Time (h)	Mn (g/mol)	Mw (g/mol)	PDI
Enzymatic	Diethyl 2,5-pyridinedicarboxylate + 1,8-Octanediol	Candida antarctica Lipase B	85	48	8,100	-	-
Enzymatic	Diethyl 2,4-pyridinedicarboxylate + 1,8-Octanediol	Candida antarctica Lipase B	85	48	14,300	32,100	2.24

Reduction to Alcohols

The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH_4), yielding pyridine-2,5-dimethanol, another valuable intermediate.^[1]

Experimental Protocol: General Procedure for Ester Reduction^[1]

Materials:

- Lithium aluminum hydride (LiAlH_4 , 2-3 equivalents)
- Dry Tetrahydrofuran (THF)
- **Diethyl pyridine-2,5-dicarboxylate** (1 equivalent)
- Water
- 15% NaOH solution

Procedure:

- In a flame-dried flask under an inert atmosphere, suspend LiAlH_4 in dry THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **diethyl pyridine-2,5-dicarboxylate** in dry THF to the LiAlH_4 suspension.
- After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
- Carefully quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Stir the resulting mixture until a white precipitate forms.
- Filter the mixture and wash the solid with THF.
- Concentrate the filtrate to yield the crude diol, which can be purified by chromatography or recrystallization.

Conclusion

Diethyl pyridine-2,5-dicarboxylate is a readily accessible and highly versatile chemical intermediate.[1] Its utility as a building block stems from the tunable reactivity of its pyridine ring and ester functionalities.[3] The protocols provided herein for its synthesis, amidation, polymerization, and reduction demonstrate its value in accessing a range of functionalized pyridine derivatives. These derivatives are crucial precursors for applications in medicinal chemistry, materials science, and agrochemical research.[1] This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound.

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